2-(4-Acetylphenyl)-5,6-dichloroisoindole-1,3-dione
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Overview
Description
2-(4-Acetylphenyl)-5,6-dichloroisoindole-1,3-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoindole core substituted with acetyl and dichloro groups. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)-5,6-dichloroisoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-acetylphenyl isocyanate with 5,6-dichloro-1,3-dioxoisoindoline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is refluxed in a suitable solvent, such as dry acetone, to facilitate the formation of the desired product .
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylphenyl)-5,6-dichloroisoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to a hydrocarbon.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .
Scientific Research Applications
2-(4-Acetylphenyl)-5,6-dichloroisoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenyl)-5,6-dichloroisoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may be useful in therapeutic applications. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylphenyl isocyanate
- 5,6-Dichloro-1,3-dioxoisoindoline
- N-(4-Acetylphenyl)carbamothioyl pivalamide
Uniqueness
2-(4-Acetylphenyl)-5,6-dichloroisoindole-1,3-dione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both synthetic chemistry and biological research .
Properties
Molecular Formula |
C16H9Cl2NO3 |
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Molecular Weight |
334.1 g/mol |
IUPAC Name |
2-(4-acetylphenyl)-5,6-dichloroisoindole-1,3-dione |
InChI |
InChI=1S/C16H9Cl2NO3/c1-8(20)9-2-4-10(5-3-9)19-15(21)11-6-13(17)14(18)7-12(11)16(19)22/h2-7H,1H3 |
InChI Key |
HQSJBOHSTDPZFU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
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